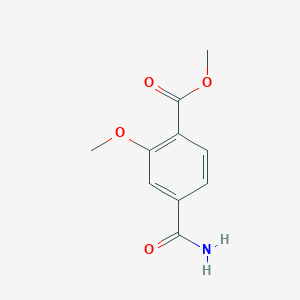![molecular formula C7H14O B6242396 rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis CAS No. 2498710-88-4](/img/no-structure.png)
rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis (rac-MCPC) is a chiral, bicyclic alcohol molecule that has a range of applications in the fields of organic synthesis and biochemistry. Rac-MCPC is a versatile reagent that has been used in the synthesis of various compounds, and it is also used as a catalyst in a variety of reactions. Additionally, rac-MCPC has shown promise in the field of biochemistry, where it has been used to study the structure and function of proteins and other biological molecules.
Aplicaciones Científicas De Investigación
Rac-MCPC has found a range of applications in the fields of organic synthesis and biochemistry. In organic synthesis, rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis can be used as a reagent in the synthesis of various compounds, and it can also be used as a catalyst in a variety of reactions. In biochemistry, rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis has been used to study the structure and function of proteins and other biological molecules. Rac-MCPC has also been used in the development of drugs and other therapeutics, as well as in the study of enzyme kinetics and drug metabolism.
Mecanismo De Acción
The mechanism of action of rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis is not yet fully understood. However, it is believed that rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis acts as a chiral catalyst in a variety of reactions, and it is thought to interact with proteins and other biological molecules through hydrogen bonding and other non-covalent interactions. Additionally, rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis has been shown to interact with enzymes, and it is believed to play a role in the catalytic activity of various enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis have not yet been fully studied. However, it is believed that rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis may have a range of effects on the body, including the modulation of enzyme activity, the modulation of gene expression, and the modulation of cell signaling pathways. Additionally, rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis has been shown to interact with proteins and other biological molecules, and it is thought to play a role in the regulation of various biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-MCPC has a number of advantages and limitations for use in laboratory experiments. On the one hand, rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis is a versatile reagent that can be used in a variety of reactions, and it is relatively easy to synthesize in a laboratory setting. On the other hand, rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis is relatively expensive, and it is not as widely available as some other reagents. Additionally, the mechanism of action of rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis is not yet fully understood, and it is not yet clear how rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis may interact with proteins and other biological molecules.
Direcciones Futuras
The potential future directions for rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis are numerous. Further research is needed to better understand the mechanism of action of rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis, and how it may interact with proteins and other biological molecules. Additionally, further research is needed to determine the biochemical and physiological effects of rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis, and to develop new applications for rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis in the fields of organic synthesis and biochemistry. Finally, further research is needed to optimize the synthesis of rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis, and to develop new methods for the synthesis of rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis.
Métodos De Síntesis
Rac-MCPC is synthesized through a series of reactions, beginning with the addition of an alkyl halide to an aldehyde or ketone, followed by an aldol condensation reaction. The resulting product is then treated with a base, such as sodium hydroxide, and the resulting alcohol is then subjected to an acid-catalyzed dehydration to form the desired bicyclic alcohol. The synthesis of rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis has been extensively studied and optimized, and it can be efficiently synthesized in a laboratory setting.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis involves the reduction of a ketone intermediate using a chiral reducing agent.", "Starting Materials": [ "2-methylcyclopropanone", "propanal", "chiral reducing agent" ], "Reaction": [ "React 2-methylcyclopropanone with propanal in the presence of a Lewis acid catalyst to form a chiral ketone intermediate.", "Reduce the chiral ketone intermediate using a chiral reducing agent to form rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis." ] } | |
Número CAS |
2498710-88-4 |
Nombre del producto |
rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis |
Fórmula molecular |
C7H14O |
Peso molecular |
114.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



